molecular formula C16H31NO7S B1390439 tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate CAS No. 878905-11-4

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate

Cat. No.: B1390439
CAS No.: 878905-11-4
M. Wt: 381.5 g/mol
InChI Key: FMTHTICAZFPPEY-UHFFFAOYSA-N
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Description

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up by optimizing reaction conditions such as temperature, solvent, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-((methylsulfonyl)oxy)hexanoate involves the protection of amino groups through the formation of a Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides stability and reactivity suitable for various synthetic applications. Its ability to protect amino groups while allowing for subsequent deprotection under mild conditions makes it a valuable tool in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-methylsulfonyloxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO7S/c1-15(2,3)23-13(18)12(17-14(19)24-16(4,5)6)10-8-9-11-22-25(7,20)21/h12H,8-11H2,1-7H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTHTICAZFPPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCOS(=O)(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674023
Record name tert-Butyl N-(tert-butoxycarbonyl)-6-[(methanesulfonyl)oxy]norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878905-11-4
Record name tert-Butyl N-(tert-butoxycarbonyl)-6-[(methanesulfonyl)oxy]norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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